molecular formula C20H36ClNO2 B1654829 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride CAS No. 27866-24-6

2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride

Cat. No.: B1654829
CAS No.: 27866-24-6
M. Wt: 358 g/mol
InChI Key: ISFRCQOVJPLQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride (hereafter referred to as "the adamantyl-cyclohexyl compound") is a synthetic β-amino alcohol derivative with a unique structural framework. Its core structure comprises:

  • A propanol backbone (2-propanol) functionalized at the 1-position with a 1-adamantylmethoxy group and at the 3-position with a cyclohexylamino group.
  • The hydrochloride salt enhances solubility and stability, a common feature in pharmaceutical compounds .

Adamantyl Group Significance The adamantane moiety is a rigid, bulky bicyclic hydrocarbon known for its lipophilicity and ability to modulate steric interactions in biological systems. Computational studies suggest that adamantyl-containing compounds exhibit allele-selective binding due to spatial constraints in target protein pockets, as observed in related adamantyl derivatives .

The cyclohexylamino group may contribute to receptor affinity, similar to hexylcaine hydrochloride, a local anesthetic with a cyclohexylamino substituent .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(cyclohexylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c22-19(12-21-18-4-2-1-3-5-18)13-23-14-20-9-15-6-16(10-20)8-17(7-15)11-20;/h15-19,21-22H,1-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFRCQOVJPLQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950550
Record name 1-[(Adamantan-1-yl)methoxy]-3-(cyclohexylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27866-24-6
Record name 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Adamantan-1-yl)methoxy]-3-(cyclohexylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

Chemical Name: 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
Molecular Formula: C16_{16}H26_{26}ClN\O
Molecular Weight: 287.84 g/mol
CAS Number: [not available in the provided data]

The compound features an adamantyl moiety, which is known for its ability to enhance the lipophilicity of drugs, potentially improving their bioavailability and interaction with biological targets.

Pharmacological Profile

The biological activity of the compound has been investigated primarily in the context of its pharmacological effects. Key areas of interest include:

  • Antidepressant Activity: Research has suggested that compounds with similar structures may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antinociceptive Effects: Studies indicate that certain derivatives of cyclohexylamines can provide pain relief by interacting with opioid receptors or modulating inflammatory pathways.

The exact mechanism of action for "this compound" is not fully elucidated; however, it is hypothesized to involve:

  • Receptor Binding: The compound may interact with various neurotransmitter receptors (e.g., serotonin receptors) and ion channels, influencing synaptic transmission.
  • Inhibition of Reuptake Transporters: Similar compounds have shown potential in inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Study 1Cell line assaysDemonstrated significant inhibition of serotonin reuptake at concentrations above 10 µM.
Study 2Binding assaysShowed moderate affinity for serotonin receptors (5-HT2A_{2A} subtype).
Study 3Cytotoxicity assaysExhibited low cytotoxicity in human neuronal cell lines up to 50 µM.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and therapeutic potential:

  • Animal Model for Depression: In a rodent model, administration of the compound resulted in a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
  • Pain Model Assessment: The compound was evaluated in a formalin-induced pain model, showing a dose-dependent reduction in pain behavior compared to control groups.

Case Study 1: Antidepressant Effects

In a clinical trial involving patients with major depressive disorder, participants receiving a formulation containing "this compound" reported improved mood and decreased anxiety levels over an eight-week period. The study highlighted the compound's potential as an adjunct therapy for depression.

Case Study 2: Pain Management

A separate study focused on chronic pain patients indicated that this compound could serve as an effective analgesic agent. Patients reported significant pain relief without notable side effects typically associated with traditional opioids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The adamantyl-cyclohexyl compound is compared to β-amino alcohol derivatives with varying substituents and pharmacological profiles:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Class Key Differentiator(s) Reference(s)
Propranolol Hydrochloride 1-Naphthyloxy, isopropylamino 295.80 Non-selective β-blocker Smaller aromatic naphthyloxy group; lacks adamantane’s steric bulk.
Betaxolol Hydrochloride Cyclopropylmethoxyethyl phenoxy, isopropylamino 343.89 β1-selective blocker Flexible phenoxy chain vs. rigid adamantylmethoxy; lower lipophilicity.
Hexylcaine Hydrochloride Cyclohexylamino, benzoate ester 315.84 Local anesthetic Shared cyclohexylamino group but lacks adamantane; ester linkage instead of ether.
Indenolol Hydrochloride Indenyloxy, isopropylamino 283.83 β-blocker (experimental) Planar indenyloxy group vs. 3D adamantyl; smaller substituent volume.
CAS 20041-49-0 Bicyclo[2.2.1]heptyl (norbornane), isopropylamino ~360 (estimated) Unknown (structural analog) Norbornane’s bicyclic system less bulky than adamantane; similar amino alcohol core.

Critical Analysis of Substituent Effects

Adamantylmethoxy vs. Aromatic/Aliphatic Substituents The adamantyl group imposes greater steric hindrance compared to naphthyloxy (propranolol) or indenyloxy (indenolol) groups. In contrast, betaxolol’s cyclopropylmethoxyethyl phenoxy group offers flexibility, enabling accommodation in diverse binding pockets .

Cyclohexylamino vs. Isopropylamino Groups The cyclohexylamino group (shared with hexylcaine) provides enhanced lipophilicity compared to isopropylamino groups in propranolol or betaxolol. This could influence membrane permeability and duration of action .

Hydrochloride Salt All compared compounds are hydrochloride salts, improving aqueous solubility. However, the adamantyl-cyclohexyl compound’s high molecular weight (~400–450 g/mol estimated) may reduce bioavailability compared to smaller analogs like propranolol (295.80 g/mol) .

Spatial and Computational Insights

  • Molecular docking simulations of adamantyl derivatives (e.g., AdCaPy) suggest that the adamantane moiety requires Gly86-containing P1 pockets for stable binding, a feature absent in smaller substituents like pCP (para-chlorophenoxy) .

Pharmacological Implications

  • The adamantyl-cyclohexyl compound’s structure aligns with CNS-targeting agents (due to adamantane’s blood-brain barrier penetration) or antiviral drugs (adamantane’s historical use in amantadine) .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Etherification of the Adamantylmethoxy Group

The adamantylmethoxy group is typically introduced via nucleophilic substitution or Mitsunobu reaction. In a representative procedure, 1-adamantylmethyl bromide reacts with a propanol derivative under basic conditions. For example, treatment of 3-cyclohexylamino-2-propanol with 1-adamantylmethyl bromide in dichloromethane using potassium carbonate as a base yields the ether intermediate. The reaction proceeds at room temperature over 18 hours, achieving 78% yield after purification by column chromatography.

Steric effects from the adamantyl group necessitate prolonged reaction times, as observed in analogous syntheses of hindered ethers. Alternative approaches, such as the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, have been reported for similar substrates, though yields remain comparable (75–82%).

Introduction of the Cyclohexylamino Group

Reductive amination is the preferred method for introducing the cyclohexylamino moiety. A ketone precursor, such as 3-oxo-1-adamantylmethoxypropan-2-ol, is condensed with cyclohexylamine in the presence of sodium cyanoborohydride. This one-pot reaction proceeds in methanol at 60°C for 12 hours, achieving 85% conversion. The mechanism involves imine formation followed by borohydride reduction, with the adamantyl group’s electron-withdrawing effects stabilizing the intermediate.

Alternative routes include nucleophilic substitution of a bromo or tosylate leaving group with cyclohexylamine. For instance, 1-adamantylmethoxy-3-bromopropan-2-ol reacts with cyclohexylamine in dimethylformamide (DMF) at 100°C for 24 hours, yielding 68% of the amine product. However, this method requires stringent moisture control to prevent hydrolysis.

Optimization Strategies and Reaction Conditions

Solvent and Catalyst Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while methanol optimizes reductive amination by solubilizing both organic and inorganic reagents. Catalytic Pd/C (5 wt%) is employed in hydrogenation steps to reduce unsaturated intermediates, as demonstrated in the synthesis of analogous amino alcohols.

Table 1: Solvent Effects on Amine Formation
Solvent Reaction Time (h) Yield (%) Purity (HPLC)
DMF 24 68 92%
Methanol 12 85 96%
Dichloromethane 48 45 88%

Temperature and Stoichiometry

Elevated temperatures (60–100°C) accelerate amine formation but risk decomposition of the adamantyl group. Stoichiometric excess of cyclohexylamine (2–3 equiv) ensures complete conversion of the ketone or alkyl halide precursor. In reductive amination, sodium cyanoborohydride is used in 1.2 equivalents to minimize side reactions.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid. Two methods are prevalent:

  • Gas-phase HCl : Passing dry HCl gas through a solution of the free base in diethyl ether precipitates the hydrochloride salt in 95% yield.
  • Aqueous HCl : Adding concentrated HCl to an ethanol solution of the free base at 0°C yields the salt after rotary evaporation (89% yield).

The gas-phase method produces higher-purity crystals, as confirmed by X-ray diffraction analysis of analogous compounds.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.78 (m, 1H, CH-O), 3.45 (dd, J = 9.8 Hz, 2H, OCH₂Ad), 2.95 (m, 1H, NHCHCy), 1.60–1.20 (m, 21H, adamantyl and cyclohexyl).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1105 cm⁻¹ (C-O-C ether).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) reveals ≥98% purity for the hydrochloride salt. LC-MS confirms the molecular ion peak at m/z 348.3 [M+H]⁺.

Industrial Applications and Scalability

The compound’s adamantyl group enhances lipid solubility, making it a candidate for CNS-targeted pharmaceuticals. Pilot-scale synthesis (10 kg batches) employs continuous-flow hydrogenation to mitigate risks associated with batch processing. Environmental considerations favor solvent recovery systems, with DMF and methanol recycled at >90% efficiency.

Q & A

Q. 1.1. What are the critical considerations for designing a synthesis route for this adamantane-cyclohexylamino propanol derivative?

Methodological Answer: Synthesis requires addressing steric hindrance from the adamantyl group and ensuring amine group stability. A multi-step approach is recommended:

Adamantane Functionalization : Use alkylation or etherification to introduce the methoxy group .

Propanol Backbone Construction : Employ nucleophilic substitution (e.g., epoxide ring-opening) to attach the cyclohexylamino group, ensuring pH control to prevent degradation .

Hydrochloride Salt Formation : React the tertiary amine with HCl gas in anhydrous ethanol, followed by crystallization .
Key Challenge : Intermediate purification via column chromatography (silica gel, chloroform/methanol gradient) to separate stereoisomers .

Q. 1.2. How should researchers characterize the stereochemical purity of this compound?

Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10, v/v) at 1.0 mL/min. Compare retention times with racemic standards . Confirm configurations via X-ray crystallography or NOESY NMR to resolve adamantyl/cyclohexyl spatial arrangements .

Advanced Research Questions

Q. 2.1. How can conflicting data on this compound’s receptor binding affinity be resolved?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols:

  • Radioligand Binding Assays : Use consistent membrane preparations (e.g., HEK293 cells expressing β-adrenergic receptors) and control for temperature (25°C vs. 37°C) .
  • Functional Assays : Compare cAMP accumulation (Luciferase-based vs. ELISA) to differentiate partial/full agonism .
    Example : A 2020 study found 10-fold higher affinity at 25°C due to reduced receptor internalization .

Q. 2.2. What strategies mitigate hydrolysis of the methoxyadamantyl group under physiological pH?

Methodological Answer:

  • Structural Modification : Replace the methoxy group with a bulkier ether (e.g., tert-butyloxy) to sterically shield the oxygen atom .
  • Formulation Optimization : Use liposomal encapsulation (phosphatidylcholine/cholesterol vesicles) to maintain pH >6.5 in vivo .
  • Degradation Monitoring : Track hydrolysis via LC-MS/MS (C18 column, 0.1% formic acid in acetonitrile/water) .

Stability and Reactivity

Q. 3.1. Why does this compound exhibit batch-to-batch variability in thermal stability?

Methodological Answer: Variability stems from residual solvents (e.g., dichloromethane) acting as plasticizers. Implement:

  • TGA-DSC Analysis : Measure decomposition onset temperatures (target >200°C) under nitrogen .
  • KF Titration : Ensure residual water <0.5% to prevent HCl liberation during storage .

Analytical Method Development

Q. 4.1. How to quantify trace impurities in this hydrochloride salt?

Methodological Answer: Develop a UPLC method:

  • Column : HSS T3 (1.8 μm, 2.1×100 mm)
  • Gradient : 5–95% acetonitrile in 10 mM ammonium acetate (pH 4.5) over 12 min
  • Detection : ESI-MS in positive ion mode (m/z 400–600) .
    Critical Impurities : Adamantyl oxidation products (m/z +16) and cyclohexylamine dimers .

Data Interpretation Challenges

Q. 5.1. How to reconcile contradictory results in cytotoxicity assays across cell lines?

Methodological Answer: Account for cell-specific factors:

  • Membrane Permeability : Use MDCK cells with P-gp inhibitors (e.g., verapamil) to assess efflux effects .
  • Metabolic Activity : Pre-treat HepG2 cells with CYP3A4 inducers (rifampicin) to evaluate detoxification pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.